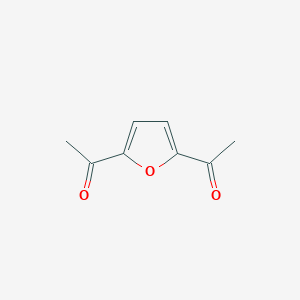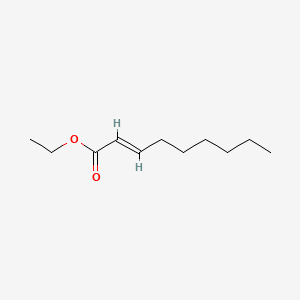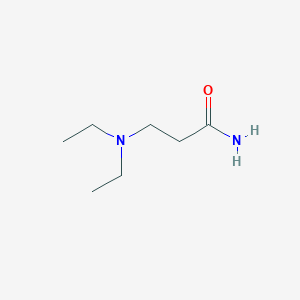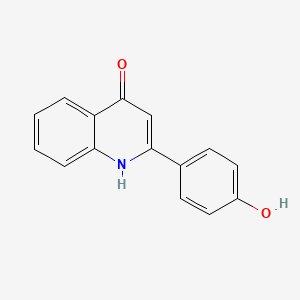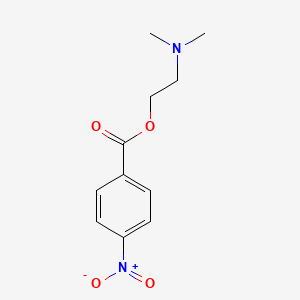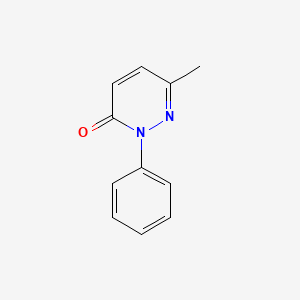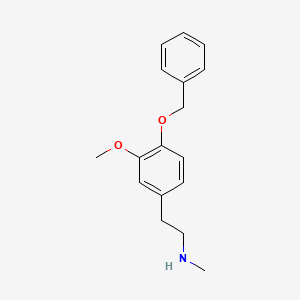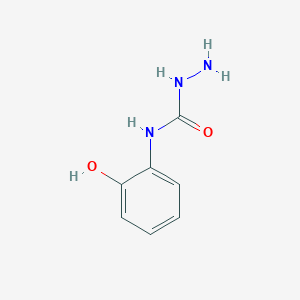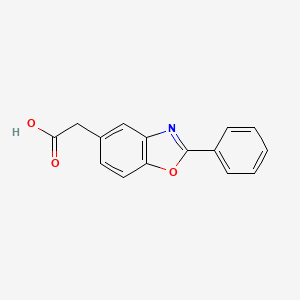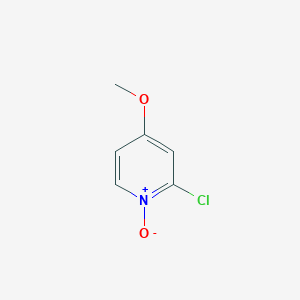
Pyridine, 2-chloro-4-methoxy-, 1-oxide
Overview
Description
Pyridine, 2-chloro-4-methoxy-, 1-oxide: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-chloro-4-nitropyridine: One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane.
From 4-methoxy-2(1H)-pyridone: Another method starts with 4-methoxy-2(1H)-pyridone, which is reacted with 4-nitropyridine N-oxide to produce the desired compound.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chlorine atom under basic conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction: The corresponding pyridine derivative without the N-oxide group.
Substitution: A wide range of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Pyridine, 2-chloro-4-methoxy-, 1-oxide is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial and Antiviral Agents: Pyridine derivatives, including this compound, have shown potential as antimicrobial and antiviral agents due to their ability to interact with specific biological targets.
Industry:
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-4-methoxy-, 1-oxide involves its interaction with specific molecular targets in biological systems. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. The chlorine and methoxy substituents can also affect the compound’s binding affinity and specificity for various biological targets .
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine: This compound is similar but lacks the N-oxide group, which significantly alters its chemical properties and reactivity.
4-Chloro-3-methoxy-2-methylpyridine: Another similar compound with different substitution patterns, affecting its chemical behavior and applications.
Uniqueness: Pyridine, 2-chloro-4-methoxy-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties such as increased polarity and reactivity in redox reactions
Properties
IUPAC Name |
2-chloro-4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWRUNDOGZQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575380 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-87-6 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)
